2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a bicyclic heteroaromatic core. Its structure features:
- Position 5: A methyl substituent, contributing steric bulk and metabolic stability.
- Position 7: A morpholin-4-ylpropylamine side chain, improving solubility and modulating pharmacokinetic properties .
The morpholine moiety in this compound is notable for its role in enhancing bioavailability and reducing cytotoxicity compared to alternative amine substituents .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-16-13-21(23-7-4-8-26-9-11-30-12-10-26)27-22(24-16)15-18(25-27)17-5-6-19(28-2)20(14-17)29-3/h5-6,13-15,23H,4,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYBBHOHIETSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the morpholinylpropyl side chain is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholinylpropyl side chain, where nucleophiles replace specific atoms or groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Core Modifications
- Compound A (): Structure: 3-(4-Chlorophenyl)-5-(tert-butyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine. Key Differences:
- Position 3 : 4-Chlorophenyl (vs. 3,4-dimethoxyphenyl in the target compound).
- Position 5: tert-Butyl (vs. methyl). The chloro substituent may enhance target affinity via halogen bonding .
- Compound B (): Structure: 3-(4-Chlorophenyl)-2-(trifluoromethyl)-5-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine. Key Differences:
- Position 2: Trifluoromethyl (vs. 3,4-dimethoxyphenyl).
Amine Side Chain Variations
- Compound C (, Compound 47):
- Structure: 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
- Key Differences:
- Amine Substituent: Pyridin-2-ylmethyl (vs. morpholinopropyl). Impact: Pyridine-containing amines may exhibit higher cytotoxicity compared to morpholine derivatives. The morpholinyl group improves aqueous solubility and reduces off-target effects .
-
- Structure: 2-(3,4-Dimethoxyphenyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine.
- Key Differences:
- Amine Substituent: 4-Ethylphenyl (vs. morpholinopropyl). Impact: The aromatic amine reduces solubility but may enhance binding to hydrophobic regions of targets .
Anti-Mycobacterial Activity
- The 3,4-dimethoxyphenyl group may mimic substituents in active analogues (e.g., 4-fluorophenyl in , Table 2) .
- Compound A (): Reported to exhibit moderate anti-mycobacterial activity (MIC = 4–8 µg/mL), with the morpholinopropyl side chain contributing to membrane penetration .
- Compound C (): Shows potent activity (MIC = 0.5–1 µg/mL), but pyridine-based amines are associated with higher cytotoxicity (CC₅₀ = 10–20 µM) .
Physicochemical Properties
Key Research Findings
Morpholine vs. Pyridine Amines: Morpholinopropyl-substituted compounds (e.g., Target, Compound A) demonstrate superior solubility and lower cytotoxicity compared to pyridine analogues (e.g., Compound C) .
Anti-Tubercular Potential: Structural alignment with active compounds in and suggests the target compound warrants evaluation against M. tuberculosis .
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine group and methoxy substitutions enhances its solubility and receptor binding capabilities.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | 3,4-Dimethoxyphenyl, morpholine |
| Molecular Formula | C₁₈H₂₃N₅O₃ |
| Molecular Weight | 345.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular signaling pathways.
Key Mechanisms
- Kinase Inhibition : The compound has been shown to inhibit phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which plays a crucial role in lipid signaling and viral pathogenesis. Inhibitors of PI4K IIIβ have been linked to antiviral effects against several RNA viruses .
- Antiviral Activity : In cell-based assays, the compound demonstrated significant antiviral properties against Coxsackievirus B3 and human rhinovirus, with IC50 values below 1 μM .
Biological Activity Data
Research findings have highlighted the compound's promising biological activities through various assays. Below is a summary of key findings:
| Activity Type | Target/Assay | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | PI4K IIIβ | 54 nM | |
| Antiviral Activity | Coxsackievirus B3 | < 1 μM | |
| Antiviral Activity | Human Rhinovirus | < 1 μM | |
| Cytotoxicity | HeLa Cells | EC50 = 145 nM |
Case Studies
Several studies have explored the pharmacological potential of this compound in different contexts:
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound features a pyrazolo[1,5-a]pyrimidine core with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a morpholine-propylamine substituent at position 6. The methoxy groups enhance solubility and π-π stacking interactions, while the morpholine moiety contributes to hydrogen bonding and receptor affinity. Structural analogs (e.g., ) show substituent positioning directly correlates with enzyme inhibition or receptor binding .
Q. What synthetic routes are optimal for preparing this compound?
Synthesis typically involves:
- Step 1: Cyclocondensation of substituted pyrazole precursors with pyrimidine intermediates under reflux (e.g., dichloromethane, triethylamine catalyst).
- Step 2: Functionalization of the amine group via nucleophilic substitution with 3-(morpholin-4-yl)propylamine.
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization using HPLC and NMR .
Q. How can researchers validate the compound’s purity and structural integrity?
Use a combination of:
- HPLC : To assess purity (>95% recommended).
- NMR : H and C spectra to confirm substituent positions and absence of side products.
- Mass spectrometry : For molecular weight validation (theoretical MW: ~465.5 g/mol).
- X-ray crystallography : If crystalline (see for similar derivatives) .
Q. What are common biological targets for pyrazolo[1,5-a]pyrimidine derivatives?
These compounds often target kinases (e.g., CDK, KDR), GPCRs, or enzymes like phosphodiesterases. The morpholine group in this derivative suggests potential interaction with adenosine receptors or PI3K pathways, as seen in structurally related molecules () .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- In vitro/in vivo correlation : Adjust for metabolic stability (e.g., cytochrome P450 assays) and bioavailability.
- Structural analogs : Compare with compounds like N-[3-(4-morpholinyl)propyl] derivatives () to identify metabolic liabilities.
- Dosing optimization : Use pharmacokinetic modeling to account for tissue penetration differences .
Q. What strategies mitigate regioselectivity challenges during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).
- Microwave-assisted synthesis : Enhances reaction specificity (e.g., ).
- Catalytic systems : Pd-mediated cross-coupling for precise functionalization .
Q. How do electronic effects of substituents impact SAR studies?
- Methoxy groups : Electron-donating effects increase aromatic ring reactivity but may reduce metabolic stability.
- Morpholine : Electron-rich nitrogen enhances hydrogen bonding but may introduce steric hindrance.
- Fluorine analogs : Compare with 4-fluorophenyl derivatives ( ) to evaluate electronic vs. steric contributions .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina with kinase or GPCR crystal structures (e.g., PDB: 4LZR for PI3K).
- MD simulations : Assess binding stability over 100-ns trajectories.
- QSAR models : Correlate substituent Hammett constants with IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
